N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This document provides an overview of its synthesis, biological mechanisms, and relevant studies that highlight its activity.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Preparation of Intermediates :
- Reaction of 4-fluorobenzylamine with oxalyl chloride to form a fluorobenzyl intermediate.
- Introduction of the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group through a nucleophilic substitution reaction.
-
Final Coupling :
- The final product is obtained by coupling the fluorobenzyl intermediate with the hydroxyphenylpropyl intermediate using oxalyl chloride under anhydrous conditions to prevent hydrolysis.
This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity to target proteins, while the hydroxyphenylpropyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, particularly anti-inflammatory responses.
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory properties of compounds related to this compound. For instance, research on similar pyrrole-based compounds has shown significant anti-inflammatory activity in vivo, surpassing traditional agents like ibuprofen in efficacy . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can significantly influence the anti-inflammatory potency.
Case Studies
A notable study evaluated a series of oxalamide derivatives for their anti-inflammatory properties. Among these, compounds similar to this compound demonstrated a marked reduction in edema in rat models induced by carrageenan. The most effective derivatives exhibited a reduction comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Summary
Property | Details |
---|---|
Molecular Formula | C16H20FN2O3 |
Molecular Weight | 306.35 g/mol |
CAS Number | 2034354-69-1 |
Biological Activity | Anti-inflammatory, analgesic |
Mechanism | Enzyme inhibition, receptor modulation |
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-21-10-2-3-14(21)15(22)8-9-19-16(23)17(24)20-11-12-4-6-13(18)7-5-12/h2-7,10,15,22H,8-9,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIAJXYDYMTMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.